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Abstract
Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the

treatment of erectile dysfunction and pulmonary arterial hypertension. The solid-state

properties of an active pharmaceutical ingredient (API), such as its crystalline form, can

significantly impact its bioavailability, stability, and manufacturability. Polymorphism, the ability

of a compound to exist in two or more crystalline forms, is a critical consideration in drug

development. This technical guide provides an in-depth overview of the analytical techniques

used for the crystal structure analysis of sildenafil polymorphs. While the focus is on the

general methodology applicable to various sildenafil salts, it is important to note the limited

publicly available data specifically for sildenafil mesylate polymorphs. This guide will utilize

data from other well-characterized sildenafil salts, such as the citrate and various other forms,

to illustrate the principles and experimental protocols for polymorphic screening and

characterization.

Introduction to Polymorphism in Sildenafil
Sildenafil can exist in various solid forms, including anhydrous polymorphs, solvates, and salts,

each with distinct physicochemical properties.[1] The most common commercially available

form is sildenafil citrate. However, other salt forms, including the mesylate, are of interest in

pharmaceutical development for potentially improved properties. The identification and
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characterization of all possible polymorphic forms of a sildenafil salt are crucial for selecting the

optimal form for development and ensuring consistent product quality.[1]

The solid-state landscape of sildenafil is extensive, with numerous crystalline forms reported for

the free base and its various salts.[1] These different forms arise from variations in the

arrangement of molecules in the crystal lattice. Such variations can influence thermodynamic

properties like melting point and solubility, as well as kinetic properties like dissolution rate.

Analytical Techniques for Polymorph
Characterization
A multi-technique approach is essential for the comprehensive characterization of sildenafil

polymorphs. The primary techniques employed include X-ray powder diffraction (XRPD),

differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and vibrational

spectroscopy (FTIR and Raman).

X-Ray Powder Diffraction (XRPD)
XRPD is a powerful, non-destructive technique for the identification and characterization of

crystalline materials.[2] Each crystalline polymorph produces a unique diffraction pattern, often

referred to as a "fingerprint," which is dependent on the crystal lattice structure.[3]

The following table summarizes the characteristic 2θ peaks for various sildenafil salt

polymorphs, which can serve as a reference for the analysis of new salt forms like the

mesylate. It is important to note that a shift of more than 0.2° in the 2θ angle may indicate a

different crystal structure.[3]
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Sildenafil Salt Polymorph
Characteristic 2θ Peaks
(±0.2°)

Esylate[4] Form I 8.2, 13.6, 16.2, 24.9

Form II 4.6, 10.5, 11.4, 18.4

Form III 6.0, 9.9, 11.9, 22.2

Hydrochloride[4] Form I 10.9, 13.7, 15.0, 18.0, 19.0

Form II 6.7, 10.0, 13.3, 14.0

Hemisulphate[4] Form I 8.1, 10.3, 16.2, 17.1, 24.9

Hemitartrate[4] Form I 5.5, 12.1, 17.4

Form II 5.2, 7.2, 12.3, 21.6

Fumarate[4] Form I 7.6, 9.3, 14.7, 15.7, 24.0

Citrate[5] N/A

7.4, 8.1, 10.2, 13.1, 14.4, 16.2,

17.5, 19.8, 20.6, 22.7, 24.4,

28.5

Base[3] N/A 5.15 (100% relative intensity)

Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a

function of temperature or time. It is used to determine melting points, enthalpies of fusion, and

to detect polymorphic transitions.[6][7] Thermogravimetric Analysis (TGA) measures the

change in mass of a sample as a function of temperature and is useful for identifying solvates

and hydrates.[8]

The table below presents the melting points and other thermal events for different sildenafil

forms. These values are crucial for understanding the thermodynamic stability relationships

between polymorphs.
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Sildenafil Form Thermal Event Temperature (°C)

Sildenafil Citrate[9] Melting Endotherm 189.4

Sildenafil Hemisulphate (Form

I)[4]
DSC Endotherm ~220

Sildenafil Hemitartrate (Form I)

[4]
DSC Endotherm ~231

Sildenafil Base[5] Melting Point 189-190

Vibrational Spectroscopy: FTIR and Raman
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques

that provide information about the vibrational modes of molecules.[10][11] Differences in the

crystal packing and molecular conformation of polymorphs can lead to distinct shifts in the

vibrational frequencies, making these techniques valuable for polymorph identification and

characterization.[10][11]

The following table lists some of the characteristic FTIR and Raman peaks for sildenafil. The

presence, absence, or shift of these peaks can be used to differentiate between polymorphs.
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Technique Wavenumber (cm⁻¹) Assignment

FTIR[10][12] ~3300 N-H stretching

~1698 C=O stretching

1580-1650 N-H bending

~1579 N-H bonds

~1489 C=C bonds in benzene ring

~1359 Asymmetrical S=O stretch

~1172 Symmetrical S=O stretch

Raman[11] 1584 Phenyl ring stretching

1530 C=N stretching

1401 CH₂ deformation

1235 Sulfonyl C-S stretching

Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data in

polymorph analysis.

X-Ray Powder Diffraction (XRPD)
Objective: To obtain the diffraction pattern of a sildenafil mesylate sample for polymorph

identification and characterization.

Methodology:

Sample Preparation: Gently grind the sildenafil mesylate sample to a fine powder using an

agate mortar and pestle to ensure random orientation of the crystallites.

Sample Mounting: Pack the powdered sample into a sample holder. Ensure a flat, smooth

surface level with the holder's top.
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Instrument Setup:

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

Goniometer Configuration: Bragg-Brentano θ-θ.

Detector: A position-sensitive detector is recommended for faster data acquisition.

Scan Range: Typically 5° to 40° in 2θ.

Step Size: 0.02° per step.

Scan Speed: 1°/min or appropriate to obtain a good signal-to-noise ratio.

Data Collection: Run the XRPD scan and collect the diffraction data.

Data Analysis: Process the raw data to identify the 2θ positions and intensities of the

diffraction peaks. Compare the obtained pattern with known patterns of other sildenafil salts

or polymorphs.

Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic

transitions of sildenafil mesylate.

Methodology:

Sample Preparation: Accurately weigh 2-5 mg of the sildenafil mesylate sample into an

aluminum DSC pan.

Pan Sealing: Hermetically seal the pan to prevent any loss of sample during heating.

Instrument Setup:

Purge Gas: Dry nitrogen at a flow rate of 50 mL/min.

Heating Rate: A standard heating rate of 10 °C/min is typically used.
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Temperature Range: From ambient temperature to a temperature above the expected

melting point (e.g., 30 °C to 250 °C).

Reference: An empty, sealed aluminum pan.

Data Collection: Place the sample and reference pans in the DSC cell and start the

temperature program.

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of

melting, the peak maximum, and the enthalpy of fusion (area under the peak).

Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of a sildenafil mesylate sample to identify

functional groups and for comparison with other polymorphs.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the

powdered sildenafil mesylate sample directly onto the ATR crystal.

Instrument Setup:

Mode: Attenuated Total Reflectance (ATR).

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise

ratio.

Data Collection: Collect the background spectrum (with no sample) and then the sample

spectrum.

Data Analysis: The software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions

and intensities of the absorption bands.
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Raman Spectroscopy
Objective: To obtain the Raman spectrum of a sildenafil mesylate sample for complementary

vibrational information.

Methodology:

Sample Preparation: Place a small amount of the powdered sample on a microscope slide or

in a suitable sample holder.

Instrument Setup:

Excitation Laser: A common choice is a 785 nm laser to minimize fluorescence.

Laser Power: Use the lowest possible laser power that gives a good signal to avoid

sample degradation.

Spectral Range: 200 to 1800 cm⁻¹.

Integration Time: Adjust the integration time and number of accumulations to obtain a

spectrum with a good signal-to-noise ratio.

Data Collection: Focus the laser on the sample and collect the Raman spectrum.

Data Analysis: Analyze the positions, intensities, and shapes of the Raman bands.

Workflow and Logical Relationships
The characterization of sildenafil mesylate polymorphs follows a logical workflow to ensure

comprehensive analysis and data interpretation.
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Experimental workflow for sildenafil mesylate polymorph analysis.
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The following diagram illustrates the logical relationship between the key analytical techniques

and their role in polymorph characterization.
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Relationship between polymorph properties and analytical techniques.

Conclusion
The comprehensive characterization of sildenafil mesylate polymorphs is a critical step in the

drug development process. A combination of analytical techniques, including XRPD, DSC,

TGA, FTIR, and Raman spectroscopy, provides a detailed understanding of the solid-state

properties of different crystalline forms. While specific data for sildenafil mesylate is not

readily available in the public domain, the methodologies and comparative data from other

sildenafil salts presented in this guide offer a robust framework for researchers and scientists to
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conduct their own investigations. The systematic application of these techniques will enable the

selection of a stable and bioavailable polymorphic form, ultimately ensuring the quality, safety,

and efficacy of the final drug product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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